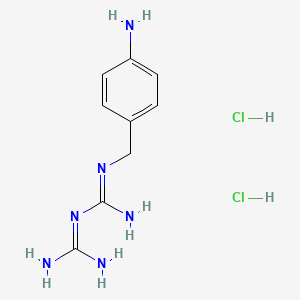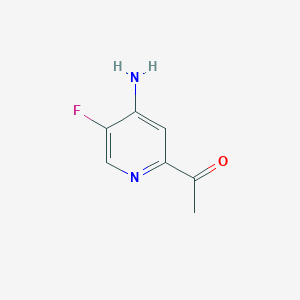![molecular formula C8H6ClNS B13659021 4-(Chloromethyl)benzo[d]isothiazole](/img/structure/B13659021.png)
4-(Chloromethyl)benzo[d]isothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)benzo[d]isothiazole is a heterocyclic compound that features a benzene ring fused to an isothiazole ring, with a chloromethyl group attached to the fourth position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)benzo[d]isothiazole typically involves the chloromethylation of benzo[d]isothiazole. One common method is the reaction of benzo[d]isothiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)benzo[d]isothiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or substituted amines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro or tetrahydro derivatives of benzo[d]isothiazole.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)benzo[d]isothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, including antimicrobial, antiviral, and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Materials Science: It is employed in the development of advanced materials such as polymers, dyes, and catalysts.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)benzo[d]isothiazole depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects or biological activity.
Vergleich Mit ähnlichen Verbindungen
4-(Chloromethyl)benzo[d]isothiazole can be compared with other similar compounds such as:
Benzisothiazole: Lacks the chloromethyl group and has different reactivity and applications.
4-(Methylthio)benzo[d]isothiazole: Contains a methylthio group instead of a chloromethyl group, leading to different chemical properties and reactivity.
4-(Bromomethyl)benzo[d]isothiazole: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the halogen.
Eigenschaften
Molekularformel |
C8H6ClNS |
|---|---|
Molekulargewicht |
183.66 g/mol |
IUPAC-Name |
4-(chloromethyl)-1,2-benzothiazole |
InChI |
InChI=1S/C8H6ClNS/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4H2 |
InChI-Schlüssel |
HMWLVGCQOGDNOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=NSC2=C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Ethynylimidazo[1,2-a]pyridine](/img/structure/B13658938.png)
![4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13658939.png)
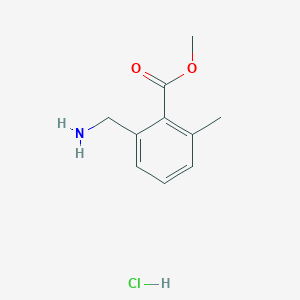
![4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13658961.png)


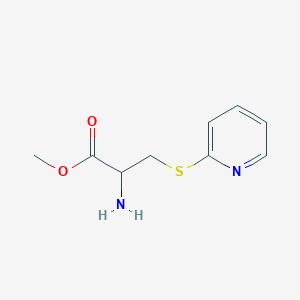
![1-(Benzo[d]isothiazol-6-yl)ethanone](/img/structure/B13658977.png)
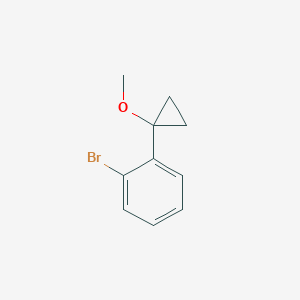
![5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13658991.png)

![tert-Butyl 5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13658997.png)
